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molecular formula C10H11ClO B8740364 1-Allyloxy-4-chloromethyl-benzene CAS No. 32078-38-9

1-Allyloxy-4-chloromethyl-benzene

Cat. No. B8740364
M. Wt: 182.64 g/mol
InChI Key: VFYLEHMWKPEVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07429605B2

Procedure details

7.67 g (67.0 mmol) methanesulfonyl chloride were given at 0° C. to a solution of 10.0 g (60.9 mmol) (4-allyloxy-phenyl)-methanol and 9.34 ml (67.0 mmol) triethylamine in 35 ml dichloromethane and stirred at room temperature (r.t.) overnight. The mixture was poured in ice water, extracted with dichloromethane and the organic phase dried over Na2SO4. After removal of solvents the residue was purified by chromatography on silica gel (ethyl acetate/n-heptane 1:5) to yield 3.12 g (28%) pale yellow oil.
Quantity
7.67 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
9.34 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS([Cl:5])(=O)=O.[CH2:6]([O:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16]O)=[CH:12][CH:11]=1)[CH:7]=[CH2:8].C(N(CC)CC)C>ClCCl>[CH2:6]([O:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][Cl:5])=[CH:12][CH:11]=1)[CH:7]=[CH2:8]

Inputs

Step One
Name
Quantity
7.67 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C=C)OC1=CC=C(C=C1)CO
Name
Quantity
9.34 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
35 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature (r.t.) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removal of solvents the residue
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel (ethyl acetate/n-heptane 1:5)
CUSTOM
Type
CUSTOM
Details
to yield 3.12 g (28%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C=C)OC1=CC=C(C=C1)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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